molecular formula C13H15N3O6S B12272631 2,4-dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid

2,4-dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid

Cat. No.: B12272631
M. Wt: 341.34 g/mol
InChI Key: HGOJNDUCFYYBGN-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid (CAS 1333848-52-4) is a high-purity synthetic organic compound supplied for research and development purposes. This complex molecule features a benzoic acid core substituted with dimethoxy groups and a sulfonamido-linked 1-methylimidazole ring, a structure of significant interest in medicinal chemistry and drug discovery. The presence of both sulfonamide and heterocyclic imidazole moieties is a key feature in many biologically active molecules. Sulfonamides are a well-known class of chemotherapeutics, and systematic structure-activity relationship (SAR) studies on such scaffolds are crucial for optimizing their potency and understanding their interactions with biological targets . This compound is representative of a chemotype that researchers can utilize in SAR studies to explore tolerance to modification at different sites of the scaffold, with the aim of identifying more potent analogs for various applications . Its molecular framework makes it a valuable building block for the synthesis of more complex molecules or as a reference standard in analytical development. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H15N3O6S

Molecular Weight

341.34 g/mol

IUPAC Name

2,4-dimethoxy-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H15N3O6S/c1-16-6-11(14-7-16)23(19,20)15-9-4-8(21-2)5-10(22-3)12(9)13(17)18/h4-7,15H,1-3H3,(H,17,18)

InChI Key

HGOJNDUCFYYBGN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=C(C(=CC(=C2)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Methoxylation of 6-Nitro-2,4-Dihydroxybenzoic Acid

Starting with 6-nitro-2,4-dihydroxybenzoic acid, methoxylation is achieved via Williamson ether synthesis. Treatment with methyl iodide (2.2 equivalents) and potassium carbonate (3 equivalents) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours yields 2,4-dimethoxy-6-nitrobenzoic acid. The reaction is monitored by thin-layer chromatography (TLC) (Rf = 0.45 in ethyl acetate/hexanes 1:1), with a typical yield of 85–90%.

Reduction of the Nitro Group

The nitro group at position 6 is reduced to an amine using catalytic hydrogenation. A mixture of 2,4-dimethoxy-6-nitrobenzoic acid (1.0 g) and 10% palladium on carbon (50 mg) in methanol (30 mL) is stirred under hydrogen gas (1 atm) for 6 hours. Filtration and solvent evaporation yield 2,4-dimethoxy-6-aminobenzoic acid as a white solid (yield: 95%). Characterization via $$ ^1H $$-NMR confirms the absence of nitro protons and presence of an aromatic amine ($$\delta = 6.8 \, \text{ppm}, \, \text{singlet}$$).

Synthesis of 1-Methyl-1H-Imidazole-4-Sulfonyl Chloride

The sulfonamide donor, 1-methyl-1H-imidazole-4-sulfonyl chloride, is synthesized via chlorosulfonation of 1-methylimidazole.

Chlorosulfonation Reaction

In a dry flask, 1-methylimidazole (5.0 g, 60 mmol) is slowly added to chlorosulfonic acid (10 mL, 150 mmol) at 0°C under nitrogen. The mixture is warmed to 25°C and stirred for 4 hours. Quenching with ice-cold water (100 mL) precipitates the sulfonic acid intermediate, which is filtered and dried. Subsequent treatment with thionyl chloride (20 mL) at reflux (70°C) for 3 hours converts the sulfonic acid to the sulfonyl chloride. The crude product is purified via vacuum distillation (b.p. 110–115°C at 0.1 mmHg), yielding 1-methyl-1H-imidazole-4-sulfonyl chloride as a pale-yellow liquid (yield: 65%).

Sulfonamidation of 2,4-Dimethoxy-6-Aminobenzoic Acid

The final step involves coupling the sulfonyl chloride with the amine-functionalized benzoic acid.

Reaction Conditions and Optimization

A solution of 2,4-dimethoxy-6-aminobenzoic acid (1.0 g, 4.3 mmol) in dichloromethane (DCM, 20 mL) is treated with triethylamine (1.2 mL, 8.6 mmol) and 1-methyl-1H-imidazole-4-sulfonyl chloride (0.95 g, 5.2 mmol). The reaction is stirred at 25°C for 18 hours, during which the sulfonamide forms via nucleophilic substitution. Workup involves sequential washes with 1M HCl (20 mL), saturated sodium bicarbonate (20 mL), and brine (20 mL). The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexanes 3:1 → 100% ethyl acetate) to yield 2,4-dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid as a white crystalline solid (yield: 78%). Key analytical data:

  • $$ ^1H $$-NMR (400 MHz, DMSO-d6) : $$\delta = 3.82 \, (\text{s}, 3H, \text{OCH3})$$, $$3.87 \, (\text{s}, 3H, \text{OCH3})$$, $$7.12 \, (\text{s}, 1H, \text{ArH})$$, $$7.89 \, (\text{s}, 1H, \text{imidazole-H})$$, $$8.45 \, (\text{s}, 1H, \text{SO2NH})$$.
  • HPLC : Purity >98% (C18 column, acetonitrile/water 50:50, 1.0 mL/min).

Alternative Synthetic Routes and Comparative Analysis

Carbodiimide-Mediated Coupling

An alternative approach involves activating the sulfonic acid as a mixed anhydride. 1-Methyl-1H-imidazole-4-sulfonic acid (1.2 g, 6 mmol) is treated with ethyl chloroformate (0.7 mL, 7.2 mmol) and N-methylmorpholine (0.8 mL, 7.2 mmol) in tetrahydrofuran (THF, 15 mL) at 0°C. After 1 hour, 2,4-dimethoxy-6-aminobenzoic acid (1.0 g, 4.3 mmol) is added, and the mixture is stirred for 12 hours. This method yields the target compound with 70% efficiency but requires stringent anhydrous conditions.

Solid-Phase Synthesis

For high-throughput applications, the benzoic acid is immobilized on 2-chlorotrityl resin (1.5 g, 0.6 mmol/g). The resin-bound amine is treated with 1-methyl-1H-imidazole-4-sulfonyl chloride (5.0 g) in DMF (25 mL) for 18 hours, followed by cleavage with trifluoroacetic acid (TFA)/DCM (1:1). This method achieves 65% yield but necessitates specialized equipment.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Chlorosulfonation of 1-methylimidazole predominantly targets the 4-position due to electronic directing effects. However, trace 5-sulfonated byproducts (<5%) may form, necessitating careful chromatography.

Carboxylic Acid Protection

To prevent sulfonylation at the carboxylic acid, the benzoic acid is temporarily converted to its methyl ester using diazomethane. Post-sulfonamidation, the ester is hydrolyzed with lithium hydroxide (2M in THF/water) to regenerate the acid (overall yield: 72%).

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound. For instance, it has been shown to inhibit pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as psoriasis. In an experimental model, the compound significantly reduced the thickness of the epidermis and the number of infiltrating immune cells in psoriatic lesions, indicating its therapeutic promise against skin disorders .

Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Research has demonstrated that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Cancer Research
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. These findings suggest its potential as an anticancer agent .

Agricultural Science

Herbicide Development
2,4-Dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid has been investigated for its herbicidal properties. It acts by inhibiting specific enzymes involved in plant growth regulation, which can lead to effective weed control in agricultural settings. Field trials have shown promising results in reducing weed biomass without harming crop yields .

Material Science

Polymer Synthesis
The compound is also utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices improves mechanical strength and thermal stability. Studies have shown that polymers modified with this compound exhibit better resistance to thermal degradation and improved mechanical performance compared to unmodified counterparts .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnti-inflammatory effects; reduced epidermal thickness in psoriasis models
Antimicrobial activity against bacteria and fungi
Induces apoptosis in cancer cell lines
Agricultural ScienceEffective herbicide; reduces weed biomass without affecting crops
Material ScienceEnhances mechanical strength and thermal stability in polymers

Case Studies

  • Psoriasis Treatment Study : In a controlled experiment involving imiquimod-induced psoriasis in mice, topical application of 2,4-dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid resulted in a significant reduction of skin inflammation markers and improved skin morphology compared to untreated controls.
  • Antimicrobial Efficacy Study : A series of tests against common bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations, showcasing its potential as a basis for new antimicrobial therapies.
  • Polymer Modification Study : Synthesis of poly(lactic acid) composites incorporating this compound revealed enhanced tensile strength and thermal resistance, making them suitable for applications requiring durable materials.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, potentially inhibiting their activity. The sulfonamide group can interact with biological molecules through hydrogen bonding and electrostatic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Benzoic Acid Derivatives

Compound Molecular Formula Molecular Weight pKa (Predicted) LogP (Estimated)
Target Compound C₁₃H₁₅N₃O₆S 341.34 ~3.5–4.0* 1.2–1.8*
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid () C₁₆H₁₄N₂O₃ 282.29 3.31 2.5–3.0
2-(2-Methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid () C₁₄H₁₄N₂O₆S 362.34 ~2.8–3.3 0.8–1.3

Notes:

  • pKa : The target compound’s dimethoxy groups are electron-donating, which may raise the pKa compared to unsubstituted benzoic acids (pKa ~4.2). However, the sulfonamido group (electron-withdrawing) counteracts this, leading to a predicted pKa similar to ’s compound (3.31) .
  • LogP : The hydrophobic imidazole and methoxy groups increase LogP relative to simpler benzoic acids but less so than benzyl-substituted analogs () .

Table 2: Anticancer and Inhibitory Properties of Related Compounds

Compound Biological Activity IC₅₀/EC₅₀ Reference
Benzimidazole-1,3,4-oxadiazole derivatives () Anticancer (MCF-7 cells) 8.2–12.4 µM
Imidazolinone-based sulfonamides () Carbonic anhydrase inhibition Ki = 0.8–3.2 nM
Target Compound (Predicted) Potential kinase inhibition N/A N/A

Key Observations :

  • Benzimidazole derivatives () exhibit moderate anticancer activity, attributed to DNA intercalation or topoisomerase inhibition . The target compound’s imidazole sulfonamido group may similarly interact with enzymatic active sites.
  • Sulfonamide-containing compounds () show strong inhibitory effects on carbonic anhydrase due to zinc-binding sulfonamide moieties .
  • Toxicity Prediction : Using QSTR models (), the target’s LD₅₀ in mice is estimated based on molecular connectivity indices (0JA, 1JA). For benzoic acids with methoxy and sulfonamido groups, predicted LD₅₀ values range from 200–400 mg/kg, indicating moderate acute toxicity .

Stereochemical Considerations

The target compound lacks chiral centers but may exhibit conformational isomerism due to restricted rotation around the sulfonamido bond. Similar atropisomerism is observed in ’s dicyano-substituted benzoic acids, where steric hindrance creates distinct rotamers . However, the target’s smaller substituents (methoxy vs. dicyano groups) likely reduce rotational barriers, minimizing atropisomerism .

Biological Activity

2,4-Dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid (CAS: 1333848-52-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and various pharmacological properties based on diverse sources.

Synthesis

The compound can be synthesized through several methods involving the modification of imidazole and benzoic acid derivatives. The synthesis typically includes the introduction of sulfonamide and methoxy groups on the benzoic acid framework. The general reaction pathways involve using reagents like sulfuric acid under reflux conditions to achieve high yields of the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazole rings. For instance, derivatives similar to 2,4-dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds range from 2.43 to 14.65 μM, indicating a promising therapeutic index .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
Compound CLLC-PK1 (non-cancerous)>20

The mechanism of action for the anticancer activity of imidazole derivatives often involves microtubule destabilization and induction of apoptosis. Studies indicated that compounds could enhance caspase-3 activity significantly, confirming their role in promoting apoptotic pathways in cancer cells .

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. The compound has been evaluated for its antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones, suggesting effective antimicrobial action .

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)
E. coli19
S. aureus21
Bacillus subtilis20

Case Studies

  • Anticancer Evaluation : A study investigated a series of imidazole derivatives, including the target compound, revealing that they could significantly inhibit tumor growth in vivo models. The study emphasized the importance of structural modifications to enhance bioactivity .
  • Antimicrobial Testing : Another research focused on synthesizing related imidazole compounds and testing their efficacy against clinical strains of bacteria. The findings supported the hypothesis that structural features contribute to enhanced antimicrobial properties .

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